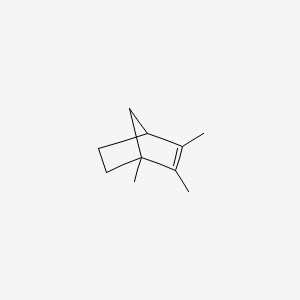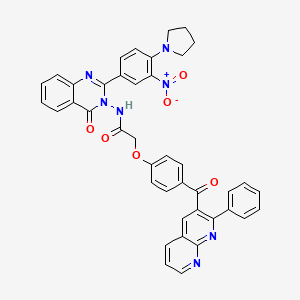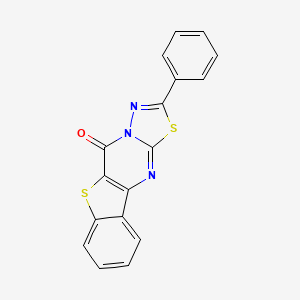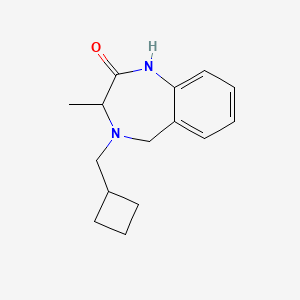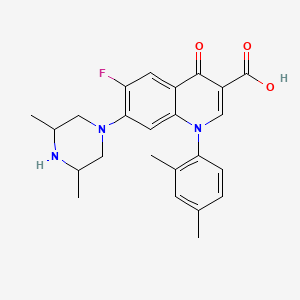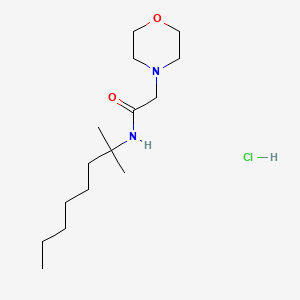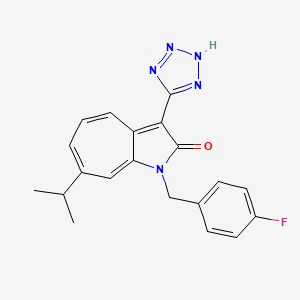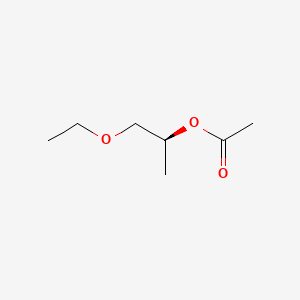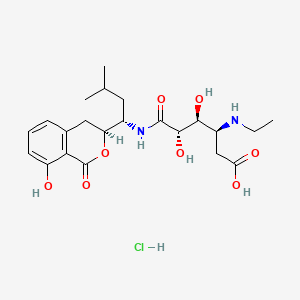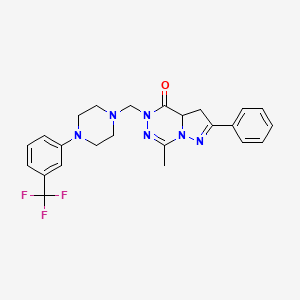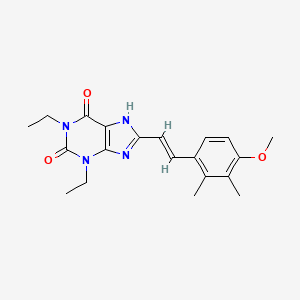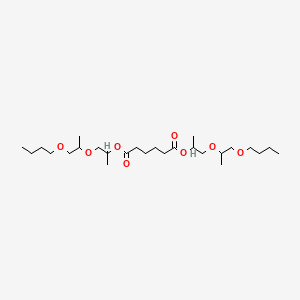
Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester is a complex organic compound. It is a type of ester derived from hexanedioic acid, also known as adipic acid, and a specific alcohol derivative. Esters are commonly used in various industrial applications due to their unique chemical properties, such as their ability to act as solvents, plasticizers, and intermediates in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester typically involves the esterification of hexanedioic acid with the corresponding alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and may require heating to drive the reaction to completion. The general reaction scheme is as follows:
Hexanedioic acid+2Alcohol→Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester+2Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. This could include the use of high-pressure reactors, advanced catalysts, and purification steps such as distillation or crystallization to obtain the desired product.
化学反应分析
Types of Reactions
Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into hexanedioic acid and the corresponding alcohol in the presence of water and an acid or base catalyst.
Transesterification: Reacting with another alcohol to form a different ester and alcohol.
Oxidation and Reduction: Although less common, the ester can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: Hexanedioic acid and the corresponding alcohol.
Transesterification: A different ester and alcohol.
Oxidation and Reduction: Various oxidized or reduced products depending on the reaction conditions.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a solvent.
Biology: Potential use in biochemical studies involving esterases and other enzymes.
Medicine: Possible applications in drug formulation and delivery systems.
Industry: Utilized as a plasticizer in polymer production and as a component in coatings and adhesives.
作用机制
The mechanism of action for hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester depends on its specific application. In biochemical contexts, it may interact with enzymes that hydrolyze esters, leading to the release of hexanedioic acid and the corresponding alcohol. In industrial applications, its role as a plasticizer involves embedding itself between polymer chains, increasing flexibility and reducing brittleness.
相似化合物的比较
Similar Compounds
- Hexanedioic acid, diethyl ester
- Hexanedioic acid, dibutyl ester
- Hexanedioic acid, bis(2-ethylhexyl) ester
Uniqueness
Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester is unique due to its specific alcohol derivative, which imparts distinct physical and chemical properties. This uniqueness can affect its solubility, boiling point, and reactivity compared to other esters of hexanedioic acid.
属性
CAS 编号 |
189047-80-1 |
|---|---|
分子式 |
C26H50O8 |
分子量 |
490.7 g/mol |
IUPAC 名称 |
bis[1-(1-butoxypropan-2-yloxy)propan-2-yl] hexanedioate |
InChI |
InChI=1S/C26H50O8/c1-7-9-15-29-17-21(3)31-19-23(5)33-25(27)13-11-12-14-26(28)34-24(6)20-32-22(4)18-30-16-10-8-2/h21-24H,7-20H2,1-6H3 |
InChI 键 |
LHMOIGUJIOPIGA-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCC(C)OCC(C)OC(=O)CCCCC(=O)OC(C)COC(C)COCCCC |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


